molecular formula C12H22O3 B1586678 (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid CAS No. 94133-41-2

(1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid

Cat. No. B1586678
CAS RN: 94133-41-2
M. Wt: 214.3 g/mol
InChI Key: CILPHQCEVYJUDN-AXFHLTTASA-N
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Description

“(1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid” is a chemical compound. Its molecular formula is C12H22O3. It is also known as Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1α,2β,5β) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC Standard InChI: InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1 . This indicates that the compound has a cyclohexane ring with various substituents .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 198.3019 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data would need to be determined experimentally or found in a dedicated chemical database .

Mechanism of Action

Mode of Action:

The interaction between (+)-Menthoxyacetic Acid and plasminogen prevents the conversion of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin, the protein that forms blood clots. By inhibiting plasmin activation, (+)-Menthoxyacetic Acid reduces fibrinolysis, leading to decreased clot breakdown and ultimately less bleeding post-surgery .

Action Environment:

Environmental factors, such as pH and temperature, can influence the efficacy and stability of (+)-Menthoxyacetic Acid. Optimal conditions are necessary for maintaining its activity.

properties

IUPAC Name

2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPHQCEVYJUDN-AXFHLTTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240667
Record name (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid

CAS RN

94133-41-2
Record name 2-[[(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94133-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,2β,5α)]-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.321
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S-(1alpha,2beta,5alpha))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid

Q & A

A: (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid is a chiral carboxylic acid. When reacted with a racemic mixture of an alcohol or amine, it forms diastereomeric esters or amides, respectively. These diastereomers, unlike enantiomers, have different physical properties, allowing for separation by techniques like crystallization or chromatography. [, ] Once separated, hydrolysis of the diastereomer yields the desired enantiomerically pure alcohol or amine.

A: Researchers used (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid to prepare optically active 3-mercapto-2-methylpropionic acid, a precursor to a hypotensive drug. [] By reacting the racemic mixture of the acid with (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid, they obtained diastereomeric esters. These esters were separated, and the appropriate diastereomer was further reacted with L-proline and subsequently deprotected to yield the desired (S)-enantiomer of the target compound.

A: Yes. Researchers have incorporated (1S-(1α,2β,5α))-((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid into dendritic structures attached to pyridinooxazoline and bis[4-(hydroxymethyl)oxazoline] cores. [, ] These dendrimers acted as chiral ligands for palladium-catalyzed allylic alkylations. The enantioselectivity of these catalysts was found to be comparable to or even exceeding that of similar benzoyl ester derivatives.

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